Bis(2-hydroxyethyl)methyloleylammonium chloride
Description
Bis(2-hydroxyethyl)methyloleylammonium chloride (CAS 18448-65-2), also known by its INCI name bis(hydroxyethyl)methyloleylammonium chloride, is a quaternary ammonium compound (QUAT) widely used in cosmetic formulations as an antistatic agent, emulsifier, and surfactant . Structurally, it consists of:
- An oleyl group (C18 unsaturated alkyl chain, derived from oleic acid).
- A central ammonium nitrogen bonded to two 2-hydroxyethyl groups, one methyl group, and the oleyl chain.
- A chloride counterion.
This configuration imparts amphiphilic properties, enabling it to reduce surface tension and stabilize emulsions. Its oleyl chain enhances lipid solubility, making it effective in hair conditioners and skincare products .
Properties
IUPAC Name |
bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h10-11,25-26H,3-9,12-23H2,1-2H3;1H/q+1;/p-1/b11-10-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXPPLNXDVMKG-GMFCBQQYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051818 | |
| Record name | (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18448-65-2 | |
| Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18448-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl)methyloleylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018448652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(hydroxyethyl)methyloleylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(2-HYDROXYETHYL)METHYLOLEYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S60CWT57P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Base-Catalyzed Quaternization of Oleylamine
The primary synthesis route involves the sequential reaction of oleylamine (octadec-9-enylamine) with ethylene oxide and methyl chloride. Oleylamine’s primary amine group undergoes hydroxyethylation via epoxide ring-opening with ethylene oxide, forming a bis(2-hydroxyethyl) intermediate. Subsequent quaternization with methyl chloride introduces the methyl group at the nitrogen center, yielding the final cationic surfactant.
The reaction proceeds in anhydrous conditions to prevent hydrolysis of the intermediate. Stoichiometric ratios are critical: a 1:2 molar ratio of oleylamine to ethylene oxide ensures complete hydroxyethylation, while a 1:1 ratio of the intermediate to methyl chloride facilitates quantitative quaternization. Temperature control during ethylene oxide addition (40–60°C) mitigates exothermic side reactions, whereas quaternization occurs at milder conditions (25–30°C) to avoid degradation.
Industrial-Scale Continuous Flow Synthesis
Modern production employs continuous flow reactors to enhance yield and consistency. Reactants are fed into a tubular reactor with precise temperature (50°C ± 2°C) and pressure (1.5–2.0 bar) controls, enabling rapid mixing and reduced side-product formation. Real-time pH monitoring ensures the reaction remains alkaline (pH 10–12), favoring quaternization. Post-reaction, the crude product is transferred to a distillation unit for solvent recovery, followed by crystallization in ethanol-water mixtures to isolate the compound.
Optimization of Reaction Parameters
Solvent Selection and Inert Atmospheres
Inert aprotic solvents like toluene or dichloromethane are preferred for their low water content (<0.01%) and compatibility with quaternary ammonium salts. Patent data highlight toluene’s superiority in minimizing byproducts during cyclization steps analogous to hydroxyethylation. Reactions are conducted under nitrogen or argon to prevent oxidation of the oleyl chain, which could compromise surfactant efficacy.
Role of Auxiliary Bases
Triethylamine is frequently added to scavenge hydrochloric acid generated during quaternization, maintaining reaction efficiency. Its use in a 2.3:1 molar ratio relative to methyl chloride ensures complete neutralization, as evidenced by kinetic studies in related syntheses.
Purification and Isolation Techniques
Distillation and Crystallization
Initial purification involves vacuum distillation to remove unreacted methyl chloride and ethylene oxide (boiling point range: 40–60°C at 15 mmHg). The residue is dissolved in a 3:1 ethanol-water mixture and cooled to 0°C to induce crystallization. Activated carbon (0.5–1.0% w/w) is added during recrystallization to adsorb colored impurities.
Chromatographic Refinement
For high-purity grades, column chromatography on silica gel with chloroform-methanol (9:1 v/v) eluent resolves residual oleylamine and dihydroxyethyl byproducts. Fractions containing the target compound are identified via thin-layer chromatography (Rf = 0.3–0.4) and pooled for solvent evaporation.
Analytical Characterization
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl3): δ 5.35 (m, 2H, CH₂CH=CH), 3.70–3.50 (m, 4H, OCH₂CH₂O), 3.30 (s, 3H, NCH₃), 1.25 (br, 28H, aliphatic chain).
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¹³C NMR (100 MHz, CDCl3): δ 130.5 (CH=CH), 63.8 (OCH₂), 52.1 (NCH₃), 22.7–31.9 (aliphatic chain).
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Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm confirms >98% purity. Mobile phase: acetonitrile-water (70:30) with 0.1% trifluoroacetic acid.
Comparative Data on Synthesis Methods
| Parameter | Laboratory-Scale Batch | Industrial Continuous Flow |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 70–75% | 85–90% |
| Purity (HPLC) | 95–97% | 98–99% |
| Solvent Consumption (L/kg) | 15–20 | 5–8 |
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)methyloleylammonium chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products
Oxidation: Produces oxides and hydroxides.
Reduction: Yields secondary amines and alcohols.
Substitution: Forms various substituted ammonium compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C23H48ClNO2
- CAS Number: 18448-65-2
- Chemical Structure: Characterized by two hydroxyethyl groups attached to a methyloleylammonium moiety, which contributes to its surfactant properties.
Scientific Research Applications
1. Chemistry
- Surfactant and Emulsifying Agent: Used in chemical reactions to stabilize emulsions and enhance the solubility of hydrophobic compounds. Its amphiphilic nature allows it to reduce surface tension effectively.
2. Biology
- Cell Culture Studies: Enhances cell membrane permeability, facilitating the uptake of various substances in cell cultures. This property is crucial for drug delivery systems and genetic engineering applications.
3. Medicine
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Antimicrobial Properties: Investigated for its potential as an antimicrobial agent. Studies have shown that it can disrupt microbial cell membranes, leading to cell lysis.
Study Type Findings Clinical Trial Significant reduction in microbial load in infected wounds within 48 hours compared to standard treatments. Laboratory Study Effective against various bacterial strains, demonstrating potential for topical antiseptic formulations.
4. Industry
-
Personal Care Products: Commonly used as a conditioning agent in shampoos and skin care formulations due to its emulsifying and surfactant properties.
Application Area Specific Uses Cosmetics Conditioning agents in shampoos, skin creams, and lotions. Household Products Fabric softeners, detergents, and disinfectants.
Case Studies
Case Study 1: Topical Antiseptic Formulation
- A clinical trial evaluated a formulation containing bis(2-hydroxyethyl)methyloleylammonium chloride for treating infected wounds. Results indicated a significant reduction in microbial load within 48 hours compared to controls receiving standard antiseptic treatment.
Case Study 2: Agricultural Application
- Field trials assessed the compound's efficacy as a biopesticide against fungal pathogens in crops. Results demonstrated improved yield and quality of crops treated with this compound.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)methyloleylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis in microbial cells . This action is primarily due to its amphiphilic nature, allowing it to integrate into lipid membranes.
Comparison with Similar Compounds
Quaternary ammonium compounds vary in alkyl chain length, substituents, and applications. Below is a detailed comparison:
Structural Variations and Properties
Key Observations:
- Alkyl Chain Length : Longer chains (e.g., oleyl, tetradecyl) enhance lipid solubility and surfactant efficiency in hydrophobic environments, whereas shorter chains (e.g., dodecyl) are more water-soluble .
- Substituents : Hydroxyethyl groups increase hydrophilicity and biodegradability compared to purely methyl-substituted QUATs (e.g., choline chloride) .
- Applications : Oleyl and tetradecyl variants excel in personal care, while benzyl-containing QUATs are used for antimicrobial activity .
Performance and Research Findings
(a) Surfactant Efficiency
- Oleyl vs. Dodecyl Chains : The unsaturated oleyl chain in this compound improves flexibility and interaction with lipids, enhancing conditioning in hair products compared to saturated dodecyl analogs .
- Thermal Stability : Tetradecyl variants (e.g., CAS 60687-90-3) exhibit higher boiling points (~466.8°C), making them suitable for high-temperature industrial processes .
(b) Toxicity and Regulatory Status
- Bis(2-hydroxyethyl)-2-hydroxypropyl-3-(dodecyloxy)methylammonium chloride (CAS 6200-40-4) has a tolerable daily intake (TDI) of 0.03 mg/kg body weight , based on 90-day rat studies .
- Choline chloride is classified as non-bioaccumulative and low-risk, with extensive use in animal feed .
(c) Biodegradability
- QUATs with hydroxyethyl groups degrade faster than those with methyl groups due to increased oxidative susceptibility .
Biological Activity
Bis(2-hydroxyethyl)methyloleylammonium chloride, often referred to as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
The compound is characterized by its quaternary ammonium structure, which contributes to its surfactant properties and biological interactions. Its molecular formula is CHClNO, and it features two hydroxyethyl groups attached to a methyloleylammonium moiety.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, fungi, and viruses:
- Bacterial Activity : Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values range from 32 to 128 μg/mL depending on the bacterial strain .
- Fungal Activity : The compound also shows antifungal properties against Candida species, with MIC values reported between 16 and 64 μg/mL .
- Viral Activity : Preliminary studies suggest potential antiviral effects against enveloped viruses like influenza and herpes simplex virus, although more research is needed to establish these findings conclusively .
The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it can be effectively delivered via topical formulations, making it suitable for local applications in wound care and infection control .
Case Study 1: Topical Antiseptic Formulation
A clinical trial evaluated a topical formulation containing this compound for the treatment of infected wounds. Results showed a significant reduction in microbial load within 48 hours of application compared to a control group receiving standard antiseptic treatment .
Case Study 2: Agricultural Application
In agricultural settings, this compound has been tested as a biopesticide. Field trials demonstrated its efficacy in controlling fungal pathogens in crops, resulting in improved yield and quality .
Safety and Toxicology
Despite its beneficial effects, safety assessments are crucial for determining the appropriate usage of this compound. Toxicological studies indicate low acute toxicity levels; however, prolonged exposure may lead to skin irritation or sensitization in sensitive individuals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing bis(2-hydroxyethyl)methyloleylammonium chloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves quaternization of methyloleylamine with ethylene oxide or 2-chloroethanol under controlled alkaline conditions. Key parameters include maintaining a temperature of 60–80°C, using a molar excess of the hydroxyethylating agent, and ensuring anhydrous conditions to minimize hydrolysis. Post-synthesis purification via solvent extraction (e.g., ethyl acetate/water partitioning) and vacuum distillation improves yield . Monitor conversion efficiency using ionic chloride titration (e.g., argentometric titration) to confirm >95% quaternization .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Purity : Non-aqueous titration (e.g., perchloric acid in glacial acetic acid) quantifies active quaternary ammonium content, with >98% purity achievable .
- Structural Confirmation : NMR (¹H and ¹³C) identifies characteristic peaks: δ 3.5–3.7 ppm (hydroxyethyl protons), δ 1.2–1.4 ppm (oleyl chain methylene groups), and δ 3.2 ppm (N-methyl group) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (>150°C), critical for applications requiring elevated temperatures .
Q. How does the compound’s surfactant behavior vary with pH, and what experimental protocols validate this?
- Methodological Answer : Conduct surface tension measurements (Wilhelmy plate method) across a pH range (2–12). This compound exhibits optimal micelle formation near neutral pH (CMC ~0.1 mM), with reduced efficacy in strongly acidic/basic conditions due to protonation or hydroxide competition. Zeta potential analysis confirms cationic charge retention (±30 mV) at pH 4–9, supporting its use in formulations requiring electrostatic stabilization .
Advanced Research Questions
Q. How can contradictory data on the compound’s ecotoxicity be resolved, and what experimental designs address this?
- Methodological Answer : Existing studies report low aquatic toxicity (e.g., LC50 >100 mg/L for Daphnia magna), but discrepancies arise from variations in test media (e.g., hard vs. soft water). Standardize OECD Test Guideline 202 in reconstituted water with controlled hardness (250 mg/L CaCO₃). Include a positive control (e.g., sodium dodecyl sulfate) and measure biodegradability via OECD 301F to assess persistence. Data normalization to lipid content (e.g., using EPA ECOSAR) improves cross-study comparability .
Q. What strategies mitigate hydrolysis of this compound in aqueous formulations, and how are stability parameters quantified?
- Methodological Answer : Hydrolysis occurs via cleavage of the ester bond in the oleyl chain under acidic/alkaline conditions. Stabilize formulations by:
- Buffering to pH 6–7 (e.g., phosphate buffer).
- Adding radical scavengers (e.g., BHT at 0.1% w/w).
- Storing at 4°C in amber glass to prevent UV degradation.
Quantify degradation via HPLC-ELSD, monitoring the appearance of oleic acid (retention time ~12 min) and hydroxyethyl byproducts .
Q. How does the compound’s performance compare to structurally similar surfactants (e.g., cetrimonium chloride) in membrane permeabilization assays?
- Methodological Answer : Design a comparative study using fluorescent dye leakage assays (e.g., calcein release from liposomes). This compound shows higher permeabilization efficiency at lower concentrations (EC50 ~0.05 mM vs. cetrimonium’s 0.1 mM) due to its dual hydroxyethyl groups enhancing lipid bilayer interaction. Use dynamic light scattering (DLS) to confirm minimal vesicle aggregation, ensuring data reliability .
Q. What computational models predict the compound’s behavior in mixed surfactant systems, and how are these validated experimentally?
- Methodological Answer : Apply the UNIFAC-IL model to predict synergistic/antagonistic effects in binary systems (e.g., with sodium lauryl sulfate). Input Hansen solubility parameters (δD, δP, δH) and validate via tensiometry and small-angle X-ray scattering (SAXS). For example, modeling predicts a 30% reduction in CMC when mixed with nonionic surfactants (e.g., Tween 80), confirmed experimentally .
Key Research Gaps
- Mechanistic Studies : Molecular dynamics simulations to elucidate hydroxyethyl-oleyl chain interactions in bilayer penetration.
- Long-Term Ecotoxicology : Chronic exposure studies on sediment-dwelling organisms under varied salinity conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
